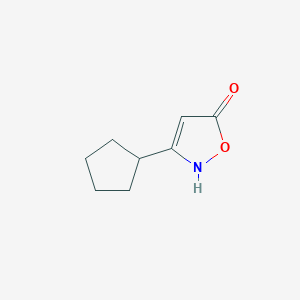![molecular formula C22H24N2O2 B12884415 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is an organic compound with a complex structure It features a biphenyl core substituted with tetramethyl groups and dihydrooxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and halides.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methylating agents like methyl iodide in the presence of a strong base.
Formation of Dihydrooxazole Rings: The dihydrooxazole rings are formed through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
2,2’,4,4’-Tetramethylbiphenyl: Similar biphenyl core but lacks the dihydrooxazole rings.
4,4’,5,5’-Tetramethyl-1,3,2-dioxaborolane: Contains tetramethyl groups and a dioxaborolane ring but differs in structure and reactivity.
Uniqueness
2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is unique due to its combination of a biphenyl core, tetramethyl groups, and dihydrooxazole rings. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dimethylphenyl]-4,5-dimethylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2/c1-13-9-17(19(11-15(13)3)21-23-5-7-25-21)18-10-14(2)16(4)12-20(18)22-24-6-8-26-22/h9-12H,5-8H2,1-4H3 |
InChIキー |
RMWYIQRBBYEMNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C2=NCCO2)C3=C(C=C(C(=C3)C)C)C4=NCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


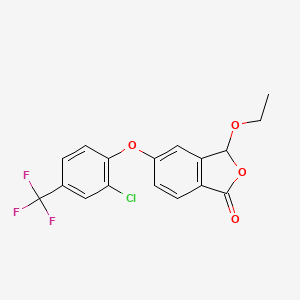
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
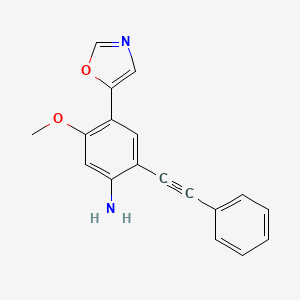
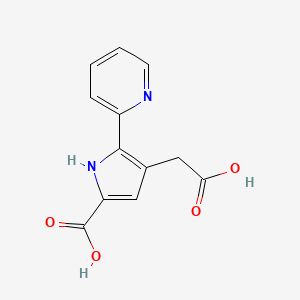
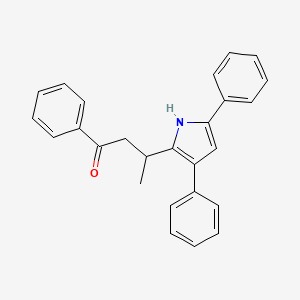
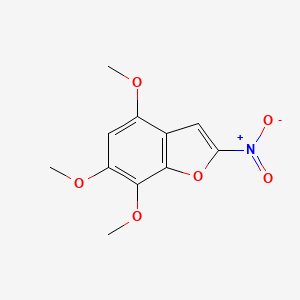

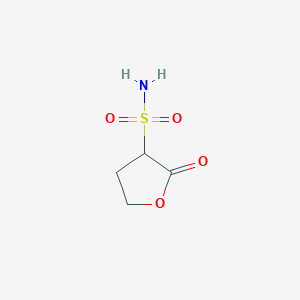



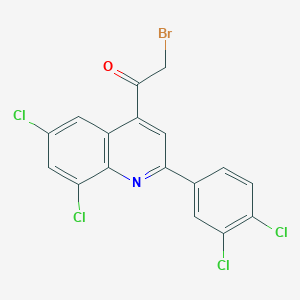
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
